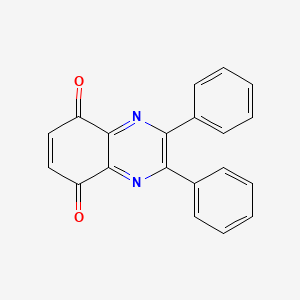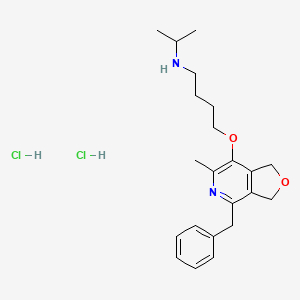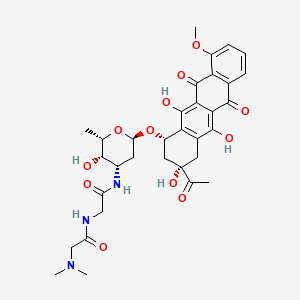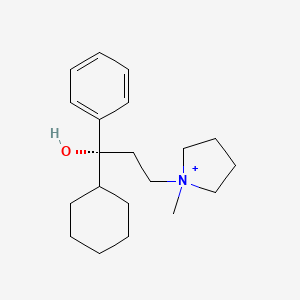
Tricyclamol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclamol, ®- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound can be administered orally or via subcutaneous injection. Tricyclamol, ®- has been used in various medical applications due to its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Preparation Methods
The synthesis of Tricyclamol, ®- involves the formation of a pyrrolidinium ring with a specific stereochemistry. The synthetic route typically includes the following steps:
Formation of the pyrrolidinium ring: This involves the reaction of a suitable amine with a cyclohexyl and phenyl-substituted propyl group.
Introduction of the quaternary ammonium group: This step involves the methylation of the nitrogen atom in the pyrrolidinium ring to form the quaternary ammonium compound.
Industrial production methods for Tricyclamol, ®- are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tricyclamol, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include various substituted pyrrolidinium compounds .
Scientific Research Applications
Tricyclamol, ®- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: The compound is used to study the effects of spasmolytic agents on smooth muscle tissues.
Medicine: Tricyclamol, ®- has been investigated for its potential use in treating conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of Tricyclamol, ®- involves its interaction with acetylcholine receptors. By inhibiting the spasmogenic effects of acetylcholine and other similar compounds, Tricyclamol, ®- reduces the motility of smooth muscles. This action is particularly useful in controlling pain associated with peptic ulceration and other gastrointestinal disorders .
Comparison with Similar Compounds
Tricyclamol, ®- can be compared with other quaternary ammonium compounds such as atropine and hyoscyamine. While atropine and hyoscyamine also exhibit spasmolytic properties, Tricyclamol, ®- is unique in its higher potency and specific stereochemistry. Similar compounds include:
Atropine: A well-known anticholinergic agent used to treat bradycardia and as a pre-anesthetic.
Hyoscyamine: Another anticholinergic agent used to treat various gastrointestinal disorders.
Scopolamine: Used to prevent motion sickness and postoperative nausea
Properties
CAS No. |
769057-10-5 |
|---|---|
Molecular Formula |
C20H32NO+ |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m0/s1 |
InChI Key |
FRBBPWXCRBHYJQ-FQEVSTJZSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


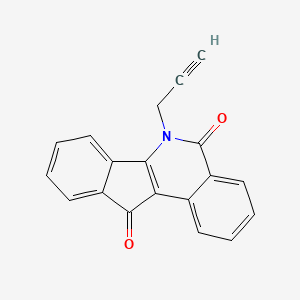
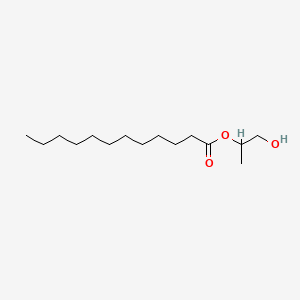

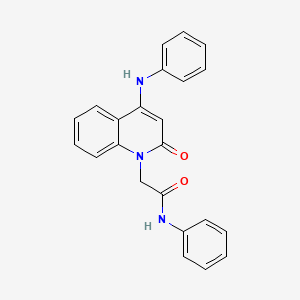

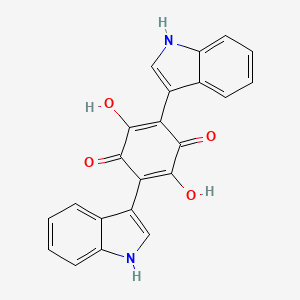
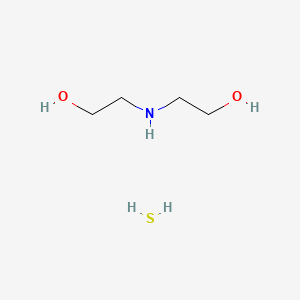
![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
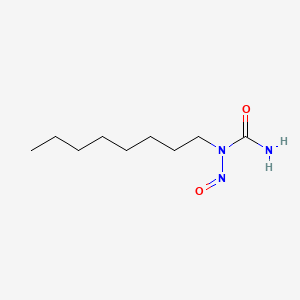
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)

